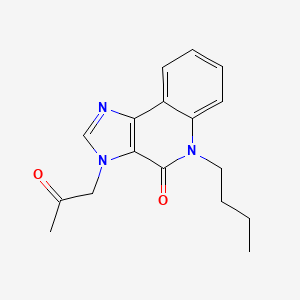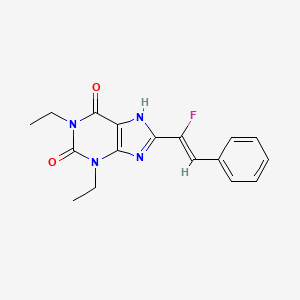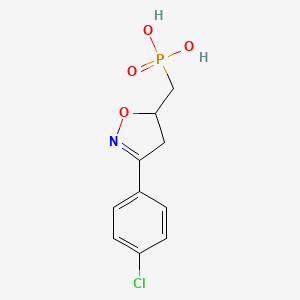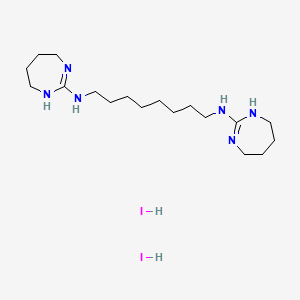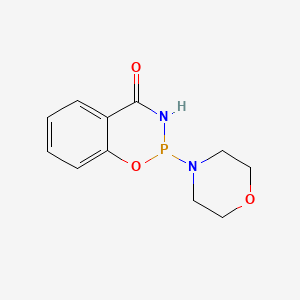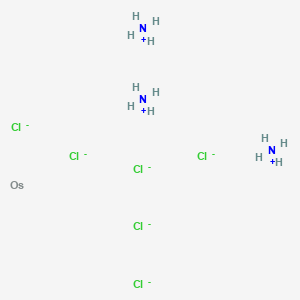
Triammonium hexachloroosmate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triammonium hexachloroosmate(3-) is an inorganic compound with the chemical formula (NH4)3[OsCl6] It is a coordination complex of osmium, where the osmium atom is in the +3 oxidation state and is surrounded by six chloride ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triammonium hexachloroosmate(3-) can be synthesized by reacting osmium tetroxide (OsO4) with ammonium chloride (NH4Cl) in an acidic medium. The reaction typically involves dissolving osmium tetroxide in hydrochloric acid (HCl) and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the hexachloroosmate complex. The reaction can be represented as follows:
OsO4+6HCl+3NH4Cl→(NH4)3[OsCl6]+2H2O
Industrial Production Methods
In industrial settings, the production of triammonium hexachloroosmate(3-) involves similar chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and pH levels, to ensure high yield and purity of the final product. The compound is typically isolated by crystallization from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
Triammonium hexachloroosmate(3-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or even to metallic osmium.
Substitution: The chloride ligands can be substituted by other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine gas (Cl2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out in aqueous or non-aqueous solvents, often under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state complexes of osmium, such as Os(VI) or Os(VIII) compounds.
Reduction: Lower oxidation state complexes or metallic osmium.
Substitution: New coordination complexes with different ligands, such as [Os(NH3)6]3+.
Aplicaciones Científicas De Investigación
Triammonium hexachloroosmate(3-) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer therapy and other medical applications.
Industry: It is used in the production of high-purity osmium metal and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of triammonium hexachloroosmate(3-) involves its ability to interact with various molecular targets through coordination chemistry. The osmium center can form stable complexes with different ligands, which can influence the reactivity and properties of the compound. In biological systems, it may interact with proteins, DNA, and other biomolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium hexachloroosmate(IV): (NH4)2[OsCl6], where osmium is in the +4 oxidation state.
Potassium hexachloroosmate(IV): K2[OsCl6], another osmium(IV) complex.
Sodium hexachloroosmate(IV): Na2[OsCl6], similar to the potassium salt but with sodium as the counterion.
Uniqueness
Triammonium hexachloroosmate(3-) is unique due to its +3 oxidation state of osmium, which is less common compared to the +4 oxidation state found in other hexachloroosmate complexes
Propiedades
Número CAS |
68413-66-1 |
|---|---|
Fórmula molecular |
Cl6H12N3Os-3 |
Peso molecular |
457.1 g/mol |
Nombre IUPAC |
triazanium;osmium;hexachloride |
InChI |
InChI=1S/6ClH.3H3N.Os/h6*1H;3*1H3;/p-3 |
Clave InChI |
CQFPRCBXUVYMFX-UHFFFAOYSA-K |
SMILES canónico |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


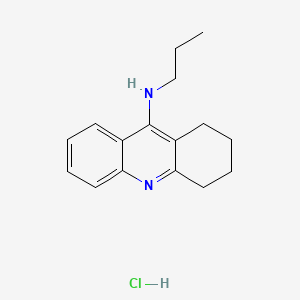


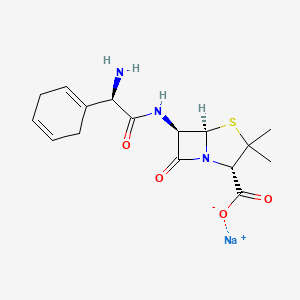
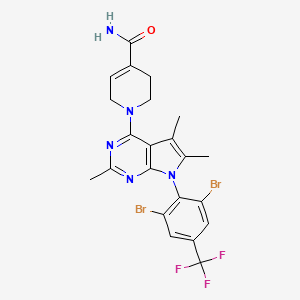


![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)
